molecular formula C27H44O B196347 previtamin D3 CAS No. 1173-13-3

previtamin D3

Cat. No. B196347
CAS RN: 1173-13-3
M. Wt: 384.6 g/mol
InChI Key: YUGCAAVRZWBXEQ-QEYGBBHESA-N
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Description

Previtamin D3 is an intermediate in the synthesis of the calcitriol precursor vitamin D3 . It is formed from 7-dehydro cholesterol in the epidermis via photolytic conversion by UVB radiation and is isomerized to vitamin D3 .


Synthesis Analysis

The synthesis of previtamin D3 is based on the irradiation of 7-dehydrocholesterol (DHC), which is produced from cholesterol . DHC is converted to previtamin D3 by radiation and this isomerized to vitamin D3 by gentle warming . The reaction mechanism for the synthesis of vitamin D3 involves the irradiation of 7-dehydrocholesterol (7DHC) with UV light to produce previtamin D3 .


Chemical Reactions Analysis

Previtamin D3 is formed by the action of UV light, most specifically UVB light of wavelengths between 295 and 300 nm, acting on 7-dehydrocholesterol in the epidermal layers of the skin . Upon return to the ground state, the hexatriene product, previtamin D3, undergoes a conformational equilibration between helical gZg and more planar tZg and tZt forms .

Scientific Research Applications

Skin Health and UV Exposure

Previtamin D3 plays a crucial role in skin health. It is produced in the skin under the influence of sunlight, specifically UVB radiation . The production of previtamin D3 varies depending on several factors including skin type and weather conditions . Excessive exposure to sunlight does not result in Vitamin D intoxication because previtamin D3 and vitamin D3 are photolyzed to several photoproducts .

Bone Health

Previtamin D3 is a precursor to vitamin D3, which is essential for bone health. Vitamin D3 helps the body absorb calcium and phosphorus, key minerals for bone formation .

Cancer Prevention

Low levels of vitamin D, which can be produced from previtamin D3, have been implicated in a wide variety of health issues including cancer . Vitamin D status is positively correlated with health conditions such as cancer .

Immunity Enhancement

Vitamin D, i.e., 1,25 (OH) 2 D, which can be synthesized from previtamin D3, has been found to increase the actions of regulatory T cells and interleukin-10 (IL-10), while inhibiting the proliferation of T cells and the production of both interleukin-2 (IL-2) and interferon-gamma (IFN-γ) . This suggests a role in enhancing immune response.

Diabetes and Cardiovascular Disease

Research has shown a correlation between vitamin D status and conditions such as diabetes and cardiovascular disease . As previtamin D3 is a precursor to vitamin D3, it indirectly plays a role in these areas.

Muscle Disorders

Vitamin D, synthesized from previtamin D3, is also associated with muscle function . Low levels of vitamin D have been linked to muscle weakness and disorders.

Mechanism of Action

Target of Action

Previtamin D3, also known as Previtamin D(3), is an intermediate in the production of cholecalciferol (vitamin D3) . It primarily targets 7-dehydrocholesterol present in the epidermal layers of the skin . The action of UV light, specifically UVB light of wavelengths between 295 and 300 nm, on 7-dehydrocholesterol leads to the formation of previtamin D3 .

Mode of Action

The UVB light breaks open the B ring of the steroid nucleus structure of 7-dehydrocholesterol, converting it into a secosteroid, which is previtamin D3 . This previtamin D3 then undergoes spontaneous isomerization into cholecalciferol, the prohormone of the active form of vitamin D, calcitriol .

Biochemical Pathways

The synthesis of previtamin D3 is a crucial step in the Vitamin D synthesis pathway . The process begins with the conversion of 7-dehydrocholesterol to previtamin D3 in the skin under the influence of UVB light . This previtamin D3 then spontaneously isomerizes to form cholecalciferol (Vitamin D3) . Cholecalciferol is then converted to its active form, calcitriol, in the liver and kidneys . Calcitriol binds to the vitamin D receptor (VDR), which can regulate the transcription of other genes involved in cell regulation, growth, and immunity .

Pharmacokinetics

Previtamin D3 is synthesized in the skin from 7-dehydrocholesterol during exposure to ultraviolet B (UVB) rays of sunlight . After its formation, previtamin D3 is thermally unstable and isomerizes into vitamin D3 (cholecalciferol) after a rearrangement of the triene structure of the molecule . The absorption of vitamin D3 is followed by its transfer to the liver, where it is metabolically transformed .

Result of Action

The result of the action of previtamin D3 is the formation of cholecalciferol (Vitamin D3), which is a crucial compound for maintaining calcium and phosphorus levels in a healthy physiological range to sustain a variety of metabolic functions, transcription regulation, and bone metabolism .

Action Environment

The synthesis of previtamin D3 is significantly influenced by environmental factors, particularly exposure to UVB light . The action spectrum for the UV-induced conversion of 7-dehydrocholesterol to previtamin D3 in human skin has a maximum at about 297 nm with essentially no production above 315 nm . Sunscreens can effectively block the synthesis of previtamin D3 . The production of previtamin D3 is also modulated by the spectral character of sunlight .

Safety and Hazards

While vitamin D3 is generally considered safe, it’s a fat-soluble vitamin that can accumulate in the body, and taking too much vitamin D for long periods can have toxic effects . Vitamin D3 enhances the body’s ability to absorb calcium. This can lead to elevated blood calcium levels, which is linked to an increased risk of arterial calcification, a primary risk factor for heart attacks and stroke .

Future Directions

There is a growing awareness about vitamin D as a requirement for optimal health. Vitamin D3 is synthesized in the skin by a photochemical conversion of provitamin D3, but the necessary UVB rays are only emitted all year round in places that lie below a 35° latitude . Therefore, dedicated randomized clinical studies are encouraged to confirm the potential benefits of vitamin D3 supplementation .

properties

IUPAC Name

(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h10,12-13,19,21,24-26,28H,6-9,11,14-18H2,1-5H3/b13-12-/t21-,24+,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGCAAVRZWBXEQ-WHTXLNIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C[C@H](CC1)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862573
Record name Previtamin D3
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

previtamin D3

CAS RN

1173-13-3
Record name Previtamin D3
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Record name Previtamin D(3)
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Record name Previtamin D(3)
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15614
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Record name Previtamin D3
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Record name (3β,6Z)-9,10-secocholesta-5(10),6,8-trien-3-ol
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Record name PREVITAMIN D3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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